1,3,4-Oxadiazol-2-amine
Overview
Description
1,3,4-Oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
1,3,4-Oxadiazole-2-amine is a heterocyclic compound composed of two nitrogen atoms and one oxygen atom, forming a five-membered ring. This molecule has been studied for its biological activity, particularly in medicine and agriculture . Its primary targets can vary depending on the specific derivative, but some common targets include:
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence its efficacy and stability. For example, pH affects solubility, impacting absorption and distribution.
Biochemical Analysis
Biochemical Properties
1,3,4-Oxadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II . These interactions can lead to the inhibition of DNA synthesis, modulation of gene expression, and disruption of DNA replication, respectively. Additionally, this compound can bind to nucleic acids and globular proteins, further affecting cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of enzymes involved in cell proliferation, leading to reduced cell growth and division . It also affects the expression of genes related to apoptosis, cell cycle regulation, and stress response . Furthermore, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits thymidylate synthase by binding to its active site, preventing the synthesis of thymidine, a nucleotide essential for DNA replication . It also inhibits histone deacetylase, leading to increased acetylation of histones and altered gene expression . Additionally, this compound can interact with topoisomerase II, disrupting DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression . Its stability and degradation rate can influence its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular components . It can also affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can influence metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Its localization and accumulation within specific cellular compartments can also be influenced by its interactions with cellular transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Its localization within other organelles, such as mitochondria, can also influence its activity and impact on cellular processes .
Preparation Methods
1,3,4-Oxadiazol-2-amine can be synthesized through various methods. One common approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent . Another method includes the reaction of thiosemicarbazide intermediates with reagents such as N,N’-dicyclohexylcarbodiimide in dimethyl sulfoxide or p-toluenesulfonyl chloride with triethylamine in N-methyl-2-pyrrolidone . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1,3,4-Oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted oxadiazoles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted oxadiazoles and amino derivatives.
Scientific Research Applications
1,3,4-Oxadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Comparison with Similar Compounds
1,3,4-Oxadiazol-2-amine can be compared with other similar compounds such as:
1,2,4-Oxadiazole: Known for its use in drug discovery and various marketed drugs.
1,2,5-Oxadiazole: Exhibits different biological activities and applications.
1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of oxygen, showing distinct biological properties. The uniqueness of this compound lies in its versatile biological activities and its ability to inhibit multiple enzymes and pathways, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZPKINPXTSNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286394 | |
Record name | 1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-60-8 | |
Record name | 3775-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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